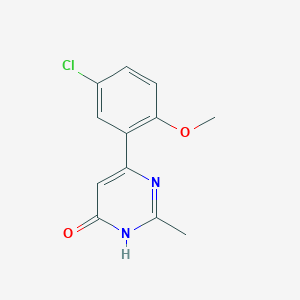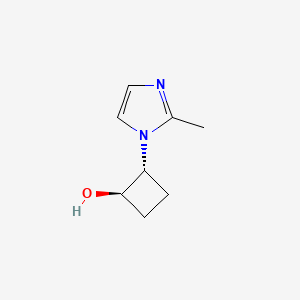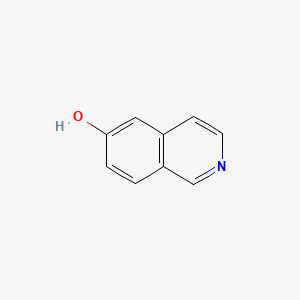
6-(5-Chlor-2-methoxyphenyl)-2-methylpyrimidin-4-ol
Übersicht
Beschreibung
The compound “6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol” would likely involve a pyrimidine ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom and a methoxy group attached, and the pyrimidine ring would have a hydroxyl group and a methyl group attached .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol” would depend on its specific structure. Pyrimidine derivatives generally have good solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthese von N-substituierten Benzimidazolderivaten
Diese Verbindung wurde bei der Synthese von N-substituierten Benzimidazolderivaten verwendet . Die Transformation wird durch kostengünstige und leicht verfügbare Lipase in Methanol bei 45 °C für 35 min gefördert . Eine breite Palette von β-Aminosulfonen, β-Aminonitrilen und β-Aminocarbonylverbindungen wurde effizient und selektiv in hohen Ausbeuten (76–97 %) synthetisiert .
Mikrofluidik-Biokatalyse-System
Ein mikrofluidisches Biokatalyse-System wurde auf die Synthese von N-substituierten Benzimidazolderivaten angewendet . Dieser Ansatz ist eine vielversprechende Strategie für die schnelle Synthese für weitere Forschungsarbeiten zur Entwicklung neuer und hochpotenter Wirkstoffe .
Arzneimittelforschung und -entwicklung
Es wurde nachgewiesen, dass Benzimidazolverbindungen mit verschiedenen Substituenten eine breite Palette von biologischen Aktivitäten besitzen . Sie wurden umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht.
Entzündungshemmende Aktivität
Es wurde festgestellt, dass Benzimidazolverbindungen eine entzündungshemmende Aktivität aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .
Antitumoraktivität
Diese Verbindungen haben auch eine Antitumoraktivität gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebstherapien eingesetzt werden könnten .
Antihypertensive Aktivität
Es wurde festgestellt, dass Benzimidazolverbindungen eine antihypertensive Aktivität besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antihypertensiva .
Antidiabetische Aktivität
Diese Verbindungen haben auch eine antidiabetische Aktivität gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Antidiabetika eingesetzt werden könnten .
Anti-HIV-Aktivität
Es wurde festgestellt, dass Benzimidazolverbindungen eine Anti-HIV-Aktivität besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Anti-HIV-Medikamente .
Wirkmechanismus
Target of Action
The primary target of 6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol is the enzyme myeloperoxidase (MPO) . MPO is a heme peroxidase that catalyzes the production of hypochlorous acid . It plays a crucial role in various autoimmune and inflammatory disorders, including vasculitis, cardiovascular diseases, and Parkinson’s disease .
Mode of Action
6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol interacts with MPO in a time-dependent manner through a covalent, irreversible mechanism . This interaction is dependent upon MPO catalysis, consistent with mechanism-based inactivation . The compound exhibits high selectivity for MPO over other enzymes such as thyroid peroxidase and cytochrome P450 isoforms .
Biochemical Pathways
The inhibition of MPO by 6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol affects the biochemical pathways associated with the production of hypochlorous acid . This can lead to a decrease in the inflammatory response and oxidative stress associated with the aforementioned diseases .
Pharmacokinetics
The pharmacokinetics of 6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol involves its absorption, distribution, metabolism, and excretion (ADME). The compound demonstrates robust inhibition of plasma MPO activity upon oral administration . It has been advanced to first-in-human pharmacokinetic and safety studies based on its pharmacological and pharmacokinetic profile .
Result of Action
The result of the action of 6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol is the inhibition of MPO activity, leading to a decrease in the production of hypochlorous acid . This can result in a reduction of inflammation and oxidative stress, potentially alleviating the symptoms of diseases associated with MPO activity .
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-14-10(6-12(16)15-7)9-5-8(13)3-4-11(9)17-2/h3-6H,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKHHVWOCARFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)
![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)

![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)
![1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493612.png)
![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)

![1-({[4-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493619.png)
![1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493620.png)


![trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493625.png)
![4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol](/img/structure/B1493627.png)